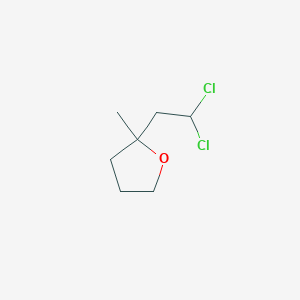![molecular formula C13H25NO2 B14337132 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine CAS No. 105854-27-1](/img/structure/B14337132.png)
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is an organic compound with the molecular formula C13H25NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine typically involves the reaction of cyclopentanol with an appropriate alkylating agent to form the cyclopentyloxy group. This intermediate is then reacted with an isocyanate derivative to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidine derivatives.
Applications De Recherche Scientifique
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(Cyclopentyloxy)methyl]-2-methoxyaniline
- 4-Aminocoumarin derivatives
Comparison
Compared to similar compounds, 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is unique due to its specific structural features, such as the presence of both cyclopentyloxy and oxazolidine groups
Propriétés
Numéro CAS |
105854-27-1 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
5-(cyclopentyloxymethyl)-3-(2-methylpropyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H25NO2/c1-11(2)7-14-8-13(16-10-14)9-15-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Clé InChI |
SGVDEZQWQARJLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC(OC1)COC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
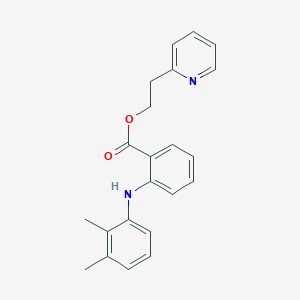
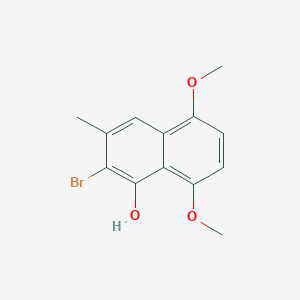
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
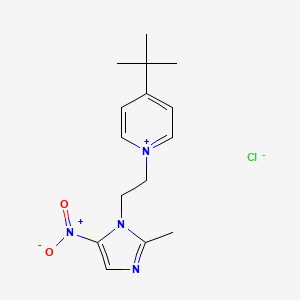
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)

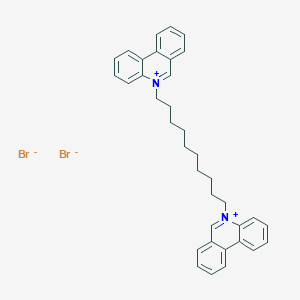
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)
![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

